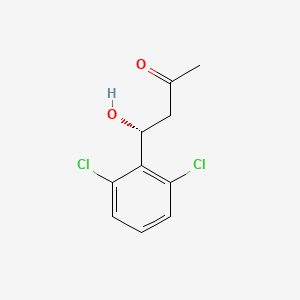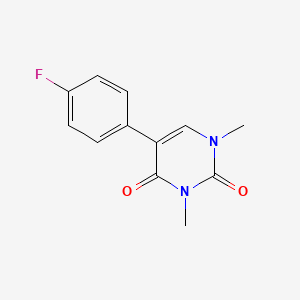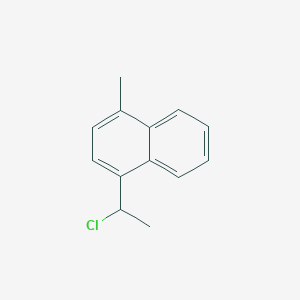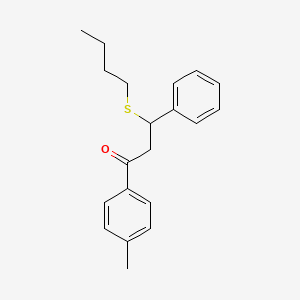
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one is a chemical compound characterized by the presence of a 2,6-dichlorophenyl group attached to a hydroxybutanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable ketone under controlled conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation followed by a reduction step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one: shares similarities with other hydroxybutanone derivatives and chlorophenyl compounds.
Thyroid hormone analogs: These compounds have similar structural features and are used in the treatment of metabolic disorders.
ALK5 inhibitors: These compounds target similar pathways and are used in the treatment of various disorders.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
713508-64-6 |
|---|---|
Fórmula molecular |
C10H10Cl2O2 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4,9,14H,5H2,1H3/t9-/m1/s1 |
Clave InChI |
WJNWRFPZLZALRU-SECBINFHSA-N |
SMILES isomérico |
CC(=O)C[C@H](C1=C(C=CC=C1Cl)Cl)O |
SMILES canónico |
CC(=O)CC(C1=C(C=CC=C1Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)

![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)

![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)


![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)



![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
